molecular formula C17H19NO5 B11214025 Dimethyl 4-(2-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214025
M. Wt: 317.34 g/mol
InChI Key: XZRCIBSWIKJJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a methoxyphenyl group and two carboxylate groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the dihydropyridine ring to a tetrahydropyridine or piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine or piperidine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex dihydropyridine derivatives.

Biology: In biological research, it serves as a model compound for studying the mechanisms of calcium channel blockers and their interactions with biological targets.

Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in cardiovascular diseases as calcium channel blockers.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

    Amlodipine: A longer-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Known for its high vascular selectivity and use in hypertension management.

Uniqueness: 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

dimethyl 4-(2-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H19NO5/c1-18-9-12(16(19)22-3)15(13(10-18)17(20)23-4)11-7-5-6-8-14(11)21-2/h5-10,15H,1-4H3

InChI Key

XZRCIBSWIKJJCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.